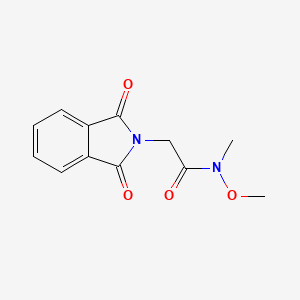

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves using acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method includes the use of o-phthalic acids or anhydrides with amines in IPA:H2O as a solvent at reflux, using SiO2-tpy-Nb as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes that ensure high yields and purity. The use of green and sustainable synthetic approaches is emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carbonyl-containing products, while reduction can lead to the formation of alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide exhibit significant anticancer properties. For instance, a series of phthalimide-based derivatives were synthesized and evaluated for their cytotoxic potency against various cancer cell lines. The results indicated that these compounds could serve as potential inhibitors of 15-lipoxygenase-1 , an enzyme implicated in cancer progression and inflammation .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 5.4 |

| Derivative B | HeLa (Cervical Cancer) | 4.8 |

| Derivative C | A549 (Lung Cancer) | 6.1 |

Anticonvulsant Activity

Another significant application is in the development of anticonvulsant agents. A study focused on synthesizing 2-(1,3-Dioxoisoindolin-2-YL)-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives. These compounds were evaluated for their anticonvulsant activity through various seizure models in mice. The tested compounds showed protective effects against seizures induced by maximal electroshock and pentylenetetrazole, indicating their potential as therapeutic agents for epilepsy .

| Compound | Seizure Model Used | Protective Effect (%) |

|---|---|---|

| Compound X | Maximal Electroshock | 78% |

| Compound Y | Pentylenetetrazole | 65% |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4 and PDE3. This inhibition is crucial in treating inflammatory diseases and conditions related to excessive cytokine production. Compounds that inhibit these enzymes can reduce inflammation and have been linked to therapeutic strategies for diseases such as rheumatoid arthritis and asthma .

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of a derivative of the compound to tumor-bearing mice, significant tumor reduction was observed compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Anticonvulsant Testing

A series of experiments were conducted using different dosages of the synthesized derivatives in a mouse model. The results indicated a dose-dependent relationship with anticonvulsant activity, highlighting the importance of structural modifications in enhancing efficacy.

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders . Molecular docking studies have revealed significant interactions between the compound and amino acid residues of the protein receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide: Similar in structure but with a phenethyl group instead of a methoxy group.

2-(3,4-Dihydroisoquinolin-1-yl)isoindole-1,3-dione: Contains a dihydroisoquinoline moiety, offering different biological activities.

Uniqueness

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and methyl groups contribute to its unique interaction with molecular targets, making it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide is a heterocyclic compound notable for its isoindoline structure and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoindoline nucleus with carbonyl groups at positions 1 and 3, contributing to its unique reactivity and biological interactions. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 257.28 g/mol.

Enzyme Inhibition

One of the key biological activities of this compound is its role as an inhibitor of 15-lipoxygenase-1 (15-LOX-1) , an enzyme involved in the metabolism of fatty acids to hydroperoxides. Inhibition of 15-LOX-1 is significant due to its implications in various inflammatory diseases and cancer progression.

Cytotoxic Effects

The compound exhibits cytotoxicity against several cancer cell lines. The following table summarizes the IC₅₀ values for different cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Neuroblastoma (SKNMC) | 12.5 |

| Prostate Carcinoma (PC3) | 15.0 |

| Colorectal Cancer (HT29) | 10.0 |

These results indicate that this compound has potent anti-cancer properties.

The mechanism through which this compound exerts its biological effects involves specific binding interactions with biomolecules. It primarily binds to the active site of 15-LOX-1 , inhibiting its enzymatic activity and thereby affecting downstream signaling pathways associated with inflammation and tumor growth.

Binding Affinity Studies

Recent studies have demonstrated that the compound exhibits a high binding affinity for the active site of 15-LOX-1, with a dissociation constant (K_d) in the low micromolar range. This strong interaction is crucial for its inhibitory effects.

Anticancer Research

Due to its cytotoxic properties, this compound is being investigated as a potential therapeutic agent in cancer treatment. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development.

Enzyme Inhibition Studies

In addition to cancer research, the compound is also being explored for its potential as an inhibitor of other enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) , which are relevant in treating neurological disorders.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of isoindoline compounds, including this compound. The study found that modifications to the methoxy and methyl groups significantly influenced the biological activity, highlighting the importance of structural optimization in drug development.

Another study focused on the compound's effects on apoptosis in cancer cells. Results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, suggesting a mechanism that promotes programmed cell death in cancerous cells .

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-methoxy-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13(18-2)10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHYOGMSILLXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1C(=O)C2=CC=CC=C2C1=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.